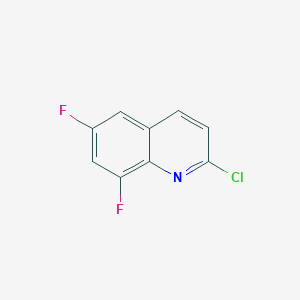

2-Chloro-6,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,8-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUJMZQHTOKLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577967-70-5 | |

| Record name | 2-chloro-6,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6,8-difluoroquinoline

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established strategy in drug discovery to modulate the physicochemical and pharmacological properties of these molecules. This often leads to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2-Chloro-6,8-difluoroquinoline is a key building block in the synthesis of various biologically active compounds, making a comprehensive understanding of its synthesis crucial for researchers and scientists in the field of drug development.

This technical guide provides a detailed exploration of a robust and efficient synthetic pathway to this compound, delving into the mechanistic underpinnings of the reactions, providing detailed experimental protocols, and offering insights into the critical parameters that govern the success of the synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process, commencing with the synthesis of the key intermediate, 6,8-difluoro-2(1H)-quinolone, followed by a chlorination reaction.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 6,8-Difluoro-2(1H)-quinolone

The initial and critical step is the construction of the difluorinated quinolone ring system. Two classical named reactions are well-suited for this transformation: the Conrad-Limpach synthesis and the Knorr quinoline synthesis.

Method A: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2]

Reaction Mechanism:

Caption: Mechanism of the Conrad-Limpach quinoline synthesis.

Method B: The Knorr Quinoline Synthesis

The Knorr synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline.[2]

Reaction Mechanism:

Caption: Mechanism of the Knorr quinoline synthesis.

Experimental Protocol: Synthesis of 6,8-Difluoro-2(1H)-quinolone (via Knorr Synthesis)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluoroaniline | 129.11 | 12.91 g | 0.1 |

| Ethyl acetoacetate | 130.14 | 14.32 g | 0.11 |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoroaniline (12.91 g, 0.1 mol) and ethyl acetoacetate (14.32 g, 0.11 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly and carefully add concentrated sulfuric acid (50 mL) to the reaction mixture with cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture to 100°C for 2 hours.

-

Allow the mixture to cool to room temperature and then pour it onto crushed ice (200 g) with vigorous stirring.

-

The precipitate formed is collected by vacuum filtration, washed with copious amounts of water until the washings are neutral to litmus paper, and then with a small amount of cold ethanol.

-

The crude product is dried in a vacuum oven at 60°C.

-

Recrystallization from ethanol affords pure 6,8-difluoro-2(1H)-quinolone.

Part 2: Chlorination of 6,8-Difluoro-2(1H)-quinolone

The conversion of the 2-quinolone to the 2-chloroquinoline is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[3][4] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[4]

Reaction Mechanism:

Caption: Mechanism of chlorination of a 2-quinolone using POCl3.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6,8-Difluoro-2(1H)-quinolone | 181.13 | 9.06 g | 0.05 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | - |

| N,N-Dimethylaniline | 121.18 | 5 mL | - |

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 6,8-difluoro-2(1H)-quinolone (9.06 g, 0.05 mol) and phosphorus oxychloride (25 mL).

-

Add N,N-dimethylaniline (5 mL) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 110°C) for 3 hours. The solid should dissolve to give a clear solution.

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice (200 g).

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The number of signals and their splitting patterns will be consistent with the substitution pattern. |

| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-160 ppm. The carbon attached to chlorine will be downfield. |

| ¹⁹F NMR | Two distinct signals corresponding to the two fluorine atoms will be observed, with coupling to each other and to adjacent protons. |

| Mass Spec. | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of C₉H₄ClF₂N. The isotopic pattern for chlorine (M+ and M+2 in a ~3:1 ratio) should be evident. |

| IR (KBr) | Characteristic peaks for C=C and C=N stretching in the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloroquinolines, often accompanied by formylation at the 3-position.[5][6][7] This reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent (a mixture of POCl₃ and DMF).[8][9][10]

A potential one-pot synthesis of 2-chloro-3-formyl-6,8-difluoroquinoline could be envisioned starting from N-(2,4-difluorophenyl)acetamide. Subsequent deformylation would be required to obtain the target molecule. While potentially more step-economical, this route may present challenges in controlling the regioselectivity of the cyclization and the subsequent deformylation step.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-precedented two-step synthetic route for the preparation of this compound. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to successfully synthesize this valuable building block. The strategic importance of fluorinated quinolines in drug discovery ensures that the development of efficient and scalable synthetic methodologies for key intermediates like this compound will remain an area of active research. Future efforts may focus on the development of more atom-economical and environmentally benign synthetic approaches, potentially through catalytic C-H activation or novel cyclization strategies.

References

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).

-

Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]

-

Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF. Retrieved from [Link]

-

Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. Retrieved from [Link]

-

Quinolones synthesis. The β-keto-ester, methyl-3-oxodecanoate was... (n.d.). ResearchGate. Retrieved from [Link]

- benign and proficient procedure for preparation of quinoline derivatives. (n.d.).

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Journal of Organic Chemistry, 67(22), 7884–7886. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

-

Dodd, M. C., & Huang, C. H. (2007). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 41(21), 7597–7604. [Link]

-

ACS Publications. (n.d.). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation. Retrieved from [Link]

-

ACS Publications. (n.d.). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Retrieved from [Link]

-

Dodd, M. C., & Huang, C. H. (2007). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Request PDF. Retrieved from [Link]

-

Suay-García, B., Pérez-Gracia, M. T., Falcó, A., Bueso-Bordils, J. I., Alemán-López, P., & Antón-Fos, G. M. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Journal of Medicinal Chemistry, 31(3), 503–506. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

-

MDPI. (n.d.). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5468. [Link]

-

Nguyen, T. H. N., et al. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. KOPS. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-ethoxy-6,7-difluoroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-8-fluoroquinoline. Retrieved from [Link]

-

NIH. (n.d.). 2-Chloroquinoline. PubChem. Retrieved from [Link]

-

Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

-

Kikelj, D., & Urleb, U. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1844–1853. [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

- 1. jptcp.com [jptcp.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to 2-Chloro-6,8-difluoroquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6,8-difluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly available literature, this document serves as an in-depth resource by leveraging data from its closely related structural isomers: 2-Chloro-6-fluoroquinoline and 2-Chloro-8-fluoroquinoline. By analyzing the established synthesis, reactivity, and applications of these analogs, this guide offers scientifically grounded predictions for the properties and potential of this compound. The strategic placement of fluorine atoms at the 6 and 8 positions is anticipated to significantly modulate the electronic properties, metabolic stability, and binding interactions of the quinoline core, making it a valuable scaffold for the development of novel therapeutics. This guide will detail a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms into the quinoline ring system can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity of the quinoline nitrogen.[1][4] The 2-chloro substituent serves as a versatile synthetic handle, enabling a variety of nucleophilic substitution and cross-coupling reactions to build molecular complexity.

This guide focuses on the specific, albeit sparsely documented, isomer This compound . The combined electronic effects of the electron-withdrawing chlorine at the 2-position and the two fluorine atoms on the carbocyclic ring are expected to render the quinoline nucleus highly electron-deficient. This electronic modulation is hypothesized to significantly impact its reactivity and biological activity.

Physicochemical and Structural Properties: A Comparative Analysis

| Property | 2-Chloro-6-fluoroquinoline | 2-Chloro-8-fluoroquinoline | 6-Chloro-8-fluoroquinoline | This compound (Predicted) |

| CAS Number | 77119-53-0[5][6][7][8] | 124467-23-8[9][10][11][12][13] | 52200-53-0[14][15][16] | Not Available |

| Molecular Formula | C₉H₅ClFN | C₉H₅ClFN | C₉H₅ClFN | C₉H₄ClF₂N |

| Molecular Weight | 181.59 g/mol [7][8] | 181.59 g/mol [10][12][13] | 181.59 g/mol [15] | 199.58 g/mol |

| Chemical Structure | ||||

| SMILES | C1=CC2=C(C=C(F)C=C2)N=C1Cl | C1=CC=C2C(=C1F)N=C(C=C2)Cl | C1=C(F)C2=C(C=C(Cl)C=N2)C=C1 | C1=C(F)C2=C(C=C(Cl)N=C2)C=C1F |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted quinolines, such as the Vilsmeier-Haack reaction.[17] This approach allows for the construction of the 2-chloro-3-formylquinoline scaffold, which can be further modified. A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-6,8-difluoro-3-formylquinoline

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 equiv.) to ice-cold N,N-dimethylformamide (DMF, 10 equiv.).

-

Reaction: To the prepared Vilsmeier reagent, add the appropriate substituted acetanilide (1.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

-

Cyclization: After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Decarbonylation to this compound

The removal of the 3-formyl group can be achieved through various methods, such as oxidation to the carboxylic acid followed by decarboxylation, or through direct decarbonylation using a suitable catalyst.

Note: The starting acetanilide would need to be appropriately substituted with fluorine at the corresponding positions to yield the desired 6,8-difluoroquinoline product. Alternatively, fluorination of the quinoline ring could be attempted at a later stage, though this may present regioselectivity challenges.

Predicted Reactivity and Spectroscopic Profile

The reactivity of this compound is expected to be dominated by the electron-deficient nature of the quinoline ring.

Reactivity

The chlorine atom at the 2-position is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr) . The presence of two strongly electron-withdrawing fluorine atoms on the carbocyclic ring will further activate the C2 position towards nucleophilic attack. This enhanced reactivity would allow for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, under relatively mild conditions.

Caption: Nucleophilic aromatic substitution at the C2 position.

Predicted Spectroscopic Data

Based on data from related compounds, the following spectroscopic characteristics for this compound can be predicted:

-

¹H NMR: A complex pattern of aromatic protons is expected, with chemical shifts influenced by the anisotropic effects of the fluorine and chlorine substituents.

-

¹³C NMR: The carbon spectrum will show distinct signals for the nine carbon atoms of the quinoline ring. The C-F and C-Cl carbons will exhibit characteristic chemical shifts.

-

¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the 6 and 8 positions, with potential through-space coupling.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a promising starting point for the synthesis of novel bioactive molecules and functional materials.

Medicinal Chemistry

The high reactivity of the 2-chloro group allows for the facile introduction of various pharmacophores, making it an attractive building block for the synthesis of libraries of compounds for high-throughput screening. The difluoro substitution pattern is expected to enhance metabolic stability and potentially improve cell permeability, key attributes for successful drug candidates.[4] Potential therapeutic areas for derivatives of this compound include:

-

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors.

-

Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.

Materials Science

The electron-deficient nature of the this compound ring system makes it a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds. Based on related compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a synthetically accessible and highly promising scaffold for the development of new chemical entities in both medicinal chemistry and materials science. Although direct experimental data is currently scarce, this in-depth technical guide, by drawing on the established chemistry of its close analogs, provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule. The predicted high reactivity of the 2-chloro position, coupled with the modulating effects of the difluoro substitution, positions this compound as a valuable building block for future innovation.

References

-

2a biotech. 2-CHLORO-8-FLUOROQUINOLINE. [Link]

-

LabSolutions. 2-Chloro-8-fluoroquinoline. [Link]

-

PubChem. 2-Chloro-8-fluoroquinoline. [Link]

-

PubChem. 2-Chloro-6-fluoroquinoline. [Link]

-

MySkinRecipes. 2-Chloro-6-fluoroquinoline. [Link]

-

PubChem. 2-Chloro-6-fluoroquinoline-3-carbaldehyde. [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

ResearchGate. Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubMed. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. [Link]

-

ResearchGate. Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF. [Link]

-

ResearchGate. Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent | Request PDF. [Link]

-

ResearchGate. (PDF) Fluorine in Heterocyclic Chemistry Volume 2. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

-

ResearchGate. Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines | Request PDF. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-CHLORO-6-FLUOROQUINOLINE | 77119-53-0 [chemicalbook.com]

- 6. 77119-53-0 Cas No. | 2-Chloro-6-fluoroquinoline | Apollo [store.apolloscientific.co.uk]

- 7. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-6-fluoroquinoline [myskinrecipes.com]

- 9. CAS 124467-23-8: 2-Chloro-8-fluoroquinoline | CymitQuimica [cymitquimica.com]

- 10. CAS 124467-23-8 | 2-Chloro-8-fluoroquinoline - Synblock [synblock.com]

- 11. 2abiotech.net [2abiotech.net]

- 12. labsolu.ca [labsolu.ca]

- 13. 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 6-Chloro-8-fluoroquinoline | 52200-53-0 [amp.chemicalbook.com]

- 17. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Characterization of 2-Chloro-6,8-difluoroquinoline: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-6,8-difluoroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As with many novel compounds, readily available, public-domain spectroscopic data can be scarce. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally related analogs, this document aims to serve as a valuable resource for the identification and characterization of this compound. Furthermore, it outlines standardized experimental protocols for acquiring such data, should a sample become available.

Introduction: The Challenge of Characterizing Novel Quinolines

The quinoline scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of halogen substituents can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents an intriguing, yet sparsely documented, example of such a functionalized heterocycle.

A thorough spectroscopic characterization is the bedrock of any chemical research, providing unambiguous proof of a molecule's identity and purity. However, for novel or specialized compounds, this fundamental data is often not available in public databases. This guide addresses this gap by providing a robust, predictive analysis of the key spectroscopic features of this compound, grounded in the established principles of NMR, MS, and IR spectroscopy.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on the analysis of related compounds and the known effects of substituent-induced chemical shift changes and spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the four aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as by through-space and through-bond fluorine-proton couplings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.4 - 7.6 | d | JH3-H4 = 8.0 - 9.0 |

| H-4 | 8.0 - 8.2 | d | JH4-H3 = 8.0 - 9.0 |

| H-5 | 7.7 - 7.9 | dd | JH5-H7 ≈ 2.0 - 3.0, JH5-F6 ≈ 8.0 - 10.0 |

| H-7 | 7.2 - 7.4 | dd | JH7-H5 ≈ 2.0 - 3.0, JH7-F6 ≈ 5.0 - 7.0, JH7-F8 ≈ 1.0 - 2.0 |

Causality of Predictions:

-

H-3 and H-4: These protons on the pyridine ring will appear as doublets due to coupling with each other. The presence of the chloro group at C-2 will deshield H-4 more significantly than H-3.

-

H-5 and H-7: These protons on the benzene ring are coupled to each other (meta-coupling) and are also expected to show coupling to the fluorine atom at C-6. H-5 will likely exhibit a larger coupling constant to F-6 than H-7. H-7 may also show a small long-range coupling to the fluorine at C-8.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by nine distinct signals, with the carbons bearing fluorine atoms exhibiting large one-bond C-F couplings. The chemical shifts are predicted based on the known values for 2-chloroquinoline and the anticipated effects of the two fluorine substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 150 - 152 | s | - |

| C-3 | 123 - 125 | s | - |

| C-4 | 137 - 139 | s | - |

| C-4a | 127 - 129 | d | JC4a-F8 ≈ 5 - 10 |

| C-5 | 120 - 122 | d | JC5-F6 ≈ 20 - 25 |

| C-6 | 158 - 162 | d | JC6-F6 ≈ 240 - 260 |

| C-7 | 115 - 117 | dd | JC7-F6 ≈ 20 - 25, JC7-F8 ≈ 5 - 10 |

| C-8 | 155 - 159 | d | JC8-F8 ≈ 240 - 260 |

| C-8a | 145 - 147 | d | JC8a-F8 ≈ 10 - 15 |

Causality of Predictions:

-

C-2, C-3, and C-4: The chemical shifts of these carbons in the pyridine ring are primarily influenced by the chloro substituent and the nitrogen atom.

-

C-F Couplings: The carbons directly attached to fluorine (C-6 and C-8) will show large one-bond coupling constants. Carbons two or three bonds away will exhibit smaller couplings.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH and CH₃ groups (positive) and CH₂ groups (negative).

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 199. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z = 201 with approximately one-third the intensity of the molecular ion peak will be observed.

-

Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:

-

Loss of Cl: A significant fragment will likely be observed at m/z = 164, corresponding to the loss of a chlorine radical.

-

Loss of HCN: A common fragmentation pathway for quinolines is the loss of hydrogen cyanide, which would lead to a fragment at m/z = 172.

-

Loss of F: Loss of a fluorine radical to give a fragment at m/z = 180 is also possible.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to confirm the elemental composition of the molecular ion and its fragments.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1500 - 1400 | Medium-Strong | C=C stretching (aromatic) |

| 1250 - 1100 | Strong | C-F stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 900 - 675 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Causality of Predictions:

-

The predicted absorption bands are characteristic of the functional groups present in this compound. The C-F and C-Cl stretching vibrations are expected to be strong and in their characteristic regions of the spectrum. The aromatic C-H and C=C/C=N stretching and bending vibrations will confirm the presence of the quinoline ring system.

Caption: Key predicted regions of interest in the IR spectrum of this compound.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl, KBr) from a volatile solvent.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum.

Conclusion

References

-

PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. [Link]

- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to 2-Chloro-6,8-difluoroquinoline for Researchers and Drug Development Professionals

Introduction: The Significance of 2-Chloro-6,8-difluoroquinoline in Modern Drug Discovery

This compound, a halogenated quinoline derivative, represents a pivotal building block for medicinal chemists and pharmaceutical researchers. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and two fluorine atoms on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The quinoline core itself is a well-established pharmacophore, present in a wide array of natural products and synthetic drugs exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality assessment, safe handling, and its emerging role as a key intermediate in pharmaceutical research.

I. Commercial Sourcing of this compound (CAS No. 577967-70-5)

The procurement of high-purity starting materials is a critical first step in any research and development campaign. For this compound, a number of reputable chemical suppliers offer this compound in various quantities, from laboratory-scale to bulk manufacturing.

A. Prominent Commercial Suppliers

A survey of the chemical supplier landscape reveals several key vendors for this compound. The following table provides a comparative overview of some of these suppliers. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

| Supplier | Website | CAS Number | Stated Purity/Grades | Available Quantities | Notes |

| Sigma-Aldrich | 577967-70-5 | Not explicitly stated on product page; CoA available. | Inquire for details | A well-established supplier with a broad range of research chemicals. | |

| Biosynce | [Link] | 577967-70-5 | Customizable | Inquire for details | States that a Certificate of Analysis (CoA), Method of Analysis (MOA), Route of Synthesis (ROS), and Material Safety Data Sheet (MSDS) are available.[2] |

| AbacipharmTech | [Link] | 577967-70-5 | Inquire for details | Inquire for details | Lists the product with its catalog and CAS number.[3] |

B. Supplier Qualification and Material Procurement Workflow

The selection of a suitable supplier extends beyond simple availability and price. For researchers and drug development professionals, a rigorous qualification process is essential to ensure the quality and consistency of the starting material.

II. Quality Control and Analytical Protocols for this compound

Ensuring the identity, purity, and stability of this compound is paramount for the integrity of subsequent research. A comprehensive analysis of the material should be conducted upon receipt from any supplier.

A. Certificate of Analysis (CoA): A Critical First Look

The Certificate of Analysis is a foundational document that provides key quality parameters of a specific batch of the chemical. While a publicly available CoA for this compound was not found, a typical CoA for a similar research-grade chemical would include the following:

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥98% | HPLC or GC |

| Melting Point | Batch-specific value | Melting Point Apparatus |

| Residual Solvents | Meets ICH guidelines | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

B. Recommended Analytical Methods for In-house Verification

It is best practice to perform in-house analytical testing to verify the supplier's CoA and to ensure the material has not degraded during transit or storage.

-

High-Performance Liquid Chromatography (HPLC): A robust method for determining purity and identifying any impurities. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The fluorine (¹⁹F) NMR spectrum will also be highly informative for confirming the positions of the fluorine atoms.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and can be used in conjunction with liquid chromatography (LC-MS) to identify impurities.

III. Safe Handling, Storage, and Disposal

A. Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound should be handled with care, assuming the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

B. Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: While specific stability data is not available, halogenated aromatic compounds are generally stable under recommended storage conditions.

C. Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed professional waste disposal service.

IV. Synthesis and Applications in Drug Discovery

2-Chloroquinolines are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which can be readily displaced by various nucleophiles.

A. General Synthetic Approaches

The synthesis of 2-chloroquinolines often involves the cyclization of substituted anilines. For instance, the Vilsmeier-Haack reaction is a common method for preparing 2-chloro-3-formylquinolines from the corresponding acetanilides.[6] Another approach involves the reaction of 2-vinylanilines with diphosgene. While a specific, detailed synthesis for this compound is not widely published in peer-reviewed journals, it is likely synthesized through modifications of these established methods, starting from a suitably substituted aniline.

B. Role as a Pharmaceutical Intermediate

The primary value of this compound in drug discovery lies in its utility as a scaffold for building more complex molecules. The 2-chloro position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.

Derivatives of 2-chloroquinolines have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The quinoline scaffold is a core component of many antibacterial and antifungal drugs.[1]

-

Anticancer Agents: Various substituted quinolines have demonstrated potent anticancer activity.[1]

-

Antiviral Agents: Chloroquinoline derivatives have been explored as potential inhibitors of viral proteases, such as those in SARS-CoV-2.[7]

The presence of the 6,8-difluoro substitution pattern in the target molecule is of particular interest for modulating the electronic properties and lipophilicity of the resulting derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

V. Conclusion

This compound is a valuable and versatile building block for researchers in the pharmaceutical and life sciences. Its commercial availability, coupled with its synthetic utility, makes it an attractive starting material for the discovery and development of new chemical entities. A thorough understanding of its sourcing, quality control, and safe handling is essential for its effective and responsible use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-defined and functionalized intermediates is only set to increase.

VI. References

-

MySkinRecipes. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 577967-70-5. Retrieved from [Link]

-

Kumar, S., & Narasimhan, B. (2011). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Medicinal Chemistry Research, 20(8), 1340-1348. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-8-fluoroquinoline. Retrieved from [Link]

-

Jadav, S. S., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Heliyon, 9(7), e17694. Retrieved from [Link]

-

LookChem. (n.d.). 8-Hydroxyquinoline for pharmaceutical intermediates. Retrieved from [Link]

-

Kamal, A., et al. (2015). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of the Serbian Chemical Society, 80(1), 45-56. Retrieved from [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4888. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(10), 1047. Retrieved from [Link]

-

Google Patents. (n.d.). Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. Retrieved from

-

PubChem. (n.d.). 2-Chloro-6-methylphenol. Retrieved from [Link]

-

Chavan, A. A., & Pai, N. R. (2007). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Tropical Journal of Pharmaceutical Research, 6(3), 755-761. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynce.com [biosynce.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-6,8-difluoroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like chloroquine to broad-spectrum fluoroquinolone antibiotics.[1][] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoline ring system profoundly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on the novel compound 2-Chloro-6,8-difluoroquinoline , a polysubstituted quinoline that, while not extensively documented in current literature, holds significant potential as a versatile building block in drug discovery and materials science.

As this molecule represents a frontier compound, this whitepaper will serve as a predictive and instructional guide for the senior application scientist. We will deduce its fundamental properties, propose robust synthetic strategies based on established quinoline chemistry, predict its spectroscopic and reactivity profile, and explore its potential applications, grounding our analysis in data from closely related analogues and fundamental chemical principles.

Part 1: Core Physicochemical and Structural Properties

Based on its chemical name, the molecular formula and weight of this compound can be precisely determined.

Molecular Formula and Weight

The structure is derived from a quinoline core (C₉H₇N) with one chlorine atom at the C2 position and fluorine atoms at the C6 and C8 positions. This substitution pattern results in the following:

-

Molecular Formula: C₉H₄ClF₂N

The molecular weight is calculated from the atomic weights of the constituent elements:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Chlorine (Cl): 35.453 g/mol

-

Fluorine (F): 18.998 g/mol

-

Nitrogen (N): 14.007 g/mol

This yields a Molecular Weight of approximately 199.59 g/mol .

Quantitative Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₄ClF₂N |

| Molecular Weight | ~199.59 g/mol |

| CAS Number | Not Assigned |

Part 2: Proposed Synthesis Methodologies

The synthesis of polysubstituted quinolines can be achieved through several classic and modern organic reactions.[3][4] For this compound, a multi-step synthesis starting from a suitably substituted aniline is the most logical approach.

Proposed Synthetic Pathway: Modified Skraup-Doebner-von Miller Reaction

A plausible route involves a variation of the Skraup or Doebner-von Miller reaction, which constructs the quinoline core from an aniline and an α,β-unsaturated carbonyl compound.[5][6][7]

Step 1: Synthesis of the Anilide Precursor The synthesis would begin with a commercially available difluoroaniline, such as 3,5-difluoroaniline. This starting material would undergo acylation with a suitable reagent like ethyl malonyl chloride to form the corresponding anilide.

Step 2: Cyclization to form the Dihydroxyquinoline Intermediate The anilide intermediate can then be induced to cyclize under thermal or acid-catalyzed conditions (e.g., using a high-boiling point solvent like Dowtherm A or polyphosphoric acid) to form 6,8-difluoro-2,4-dihydroxyquinoline.

Step 3: Chlorination to Yield the Target Compound The final step involves the conversion of the hydroxyl groups to chlorine atoms. A strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅ is typically used for this transformation. This reaction proceeds via the formation of a dichlorinated intermediate, 2,4-dichloro-6,8-difluoroquinoline. Selective reduction or hydrolysis of the 4-chloro position, which is generally more reactive, could potentially yield the desired 2-chloro product, although controlling this selectivity can be challenging. A more direct route would be the chlorination of 6,8-difluoroquinolin-2-one.

Experimental Protocol: Conceptual Synthesis of this compound

-

Preparation of 6,8-difluoroquinolin-2-one:

-

React 3,5-difluoroaniline with an appropriate three-carbon carbonyl synthon (e.g., acrylic acid or its ester equivalent) under acidic conditions (e.g., sulfuric acid), akin to the Skraup synthesis.[8][9] This cyclization reaction should yield the quinolinone core with the desired fluorine substitution pattern.

-

-

Chlorination:

-

Treat the resulting 6,8-difluoroquinolin-2-one with a refluxing solution of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated for several hours to ensure complete conversion of the hydroxyl group at the 2-position to a chloro group.

-

After completion, the excess POCl₃ is carefully quenched with ice water, and the crude product is neutralized, extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and purified via column chromatography.

-

Caption: Proposed synthetic pathway for this compound.

Part 3: Predicted Spectroscopic and Reactivity Profile

Spectroscopic Characterization

The structural identity and purity of this compound would be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons at positions 3, 4, 5, and 7. The strong electron-withdrawing nature of the fluorine and chlorine atoms will likely shift these protons downfield. Complex splitting patterns will arise from proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons directly bonded to the halogens (C2, C6, C8) will exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF).

-

¹⁹F NMR: This is a critical technique for fluorinated compounds.[10][11][12] Two distinct signals are expected, one for the fluorine at C6 and another for the fluorine at C8. Their chemical shifts will be influenced by the electronic environment and the presence of the other substituents on the ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Reactivity Profile

The reactivity of this compound is dominated by the electronic effects of its halogen substituents.

-

Inductive and Mesomeric Effects: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[13][14][15] However, it also has lone pairs that can be donated into the π-system, a positive mesomeric effect (+M). Chlorine also exhibits both effects.

-

Nucleophilic Aromatic Substitution (SNAr): The position most susceptible to nucleophilic attack is the C2 carbon.[16][17] The presence of the electronegative nitrogen atom in the ring, combined with the strong inductive withdrawal from the two fluorine atoms, makes the chloro group at C2 an excellent leaving group in SNAr reactions. This high reactivity makes the compound an ideal precursor for introducing a wide range of nucleophiles (amines, alcohols, thiols) at this position.[18]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Part 4: Potential Applications in Drug Discovery

The structural motifs present in this compound are highly relevant to modern drug design.

-

Scaffold for Kinase Inhibitors: The quinoline core is a "privileged structure" found in numerous kinase inhibitors. The 2-chloro position serves as a synthetic handle to introduce various amine-containing side chains that can interact with the hinge region of a kinase active site. The difluoro substitution can enhance binding affinity and improve metabolic stability.

-

Development of Novel Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[19][20][21] While the mechanism of action is tied to the 4-quinolone core, the this compound scaffold could be used to synthesize novel analogues with potentially different spectra of activity or improved resistance profiles.

-

Antimalarial and Anti-inflammatory Drug Candidates: Chloroquine and hydroxychloroquine are 4-aminoquinoline derivatives used to treat malaria and autoimmune diseases like lupus and rheumatoid arthritis.[1][22][23][24] They are believed to act by interfering with lysosomal function. The this compound core provides a template for creating new compounds that could be explored for similar immunomodulatory or anti-parasitic activities.

Conclusion

This compound represents a promising, albeit currently under-explored, chemical entity. Its calculated molecular formula of C₉H₄ClF₂N and molecular weight of approximately 199.59 g/mol define its basic properties. Based on established synthetic methodologies for substituted quinolines, its preparation is feasible for skilled organic chemists. The compound's key feature is the highly activated 2-chloro position, which is primed for nucleophilic substitution, making it an exceptionally valuable building block for creating diverse libraries of new molecules. The combination of the quinoline core with difluoro substitution patterns suggests significant potential for applications in the development of new kinase inhibitors, antibacterial agents, and immunomodulatory drugs. This guide provides a foundational roadmap for researchers and drug development professionals to begin exploring the synthesis and utility of this versatile scaffold.

References

-

Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Available from: [Link]

-

Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28. Available from: [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

-

Kaur, N., et al. (2021). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series. Available from: [Link]

-

Borah, P., et al. (2018). Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. The Journal of Organic Chemistry, 83(5), 2649-2659. Available from: [Link]

-

Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Letters, 17(7), 1668–1671. Available from: [Link]

-

Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 5-12. Available from: [Link]

-

MSD Manual Professional Edition. (n.d.). Fluoroquinolones. Available from: [Link]

-

Rádai, B., et al. (2020). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Molecules, 25(22), 5345. Available from: [Link]

-

Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Chemistry Portal. Available from: [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

Wikipedia. (n.d.). Hydroxychloroquine. Available from: [Link]

-

Dr. Oracle. (2025). What are the mechanisms of action of Hydroxychloroquine (HCQ)? Available from: [Link]

-

Forlani, L., et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Gazzetta Chimica Italiana, 120, 397-400. Available from: [Link]

-

Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. Available from: [Link]

-

Mertens, J. A., et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 80(2), 852–859. Available from: [Link]

-

Jia, Y.-X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75–80. Available from: [Link]

-

Johansen, J. E., et al. (1984). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Heterocyclic Chemistry, 21(4), 933-937. Available from: [Link]

-

Wikipedia. (n.d.). Skraup reaction. Available from: [Link]

-

Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]

-

Fernandez-Ruiz, R., & Twells, M. (2018). Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine, 85(6), 457-464. Available from: [Link]

-

Larsen, R. D., et al. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(11), 3687–3693. Available from: [Link]

-

Tatlow, J. C. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34381–34391. Available from: [Link]

-

Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18, 24813-24820. Available from: [Link]

-

SlideShare. (n.d.). Synthesis of quinoline derivatives and its applications. Available from: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available from: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

JJ Medicine. (2021). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. Available from: [Link]

-

Arba, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(11), 2959. Available from: [Link]

-

Loder, J. W., et al. (1949). The Preparation of Quinolines by a Modified Skraup Reaction. Canadian Journal of Research, 27f(9), 293-299. Available from: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Available from: [Link]

-

Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Mekheimer, R. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1234. Available from: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

-

Forlani, L., et al. (1990). NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. Gazzetta Chimica Italiana, 120, 397-400. Available from: [Link]

-

Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

-

ChemBK. (n.d.). 2-chloro-6-fluoro-8-iodoquinoline. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-8-fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-6,8-dimethylquinoline. Available from: [Link]

Sources

- 1. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 22. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 23. droracle.ai [droracle.ai]

- 24. ccjm.org [ccjm.org]

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

2-Chloro-6,8-difluoroquinoline is a halogenated heterocyclic compound. Its reactivity and potential hazards are largely dictated by the electrophilic nature of the quinoline ring, which is further activated by the electron-withdrawing effects of the two fluorine atoms and the chloro substituent. Based on the hazard classifications of its isomers, 2-chloro-6-fluoroquinoline and 2-chloro-8-fluoroquinoline, a GHS classification for this compound can be inferred.[1][2]

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Signal Word: Warning or Danger

Pictograms:

The primary hazards associated with this compound are:

-

Skin and Eye Irritation: Direct contact can cause significant irritation and potentially severe eye damage.[1][2]

-

Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]

-

Oral Toxicity: The compound is likely harmful if ingested.[1]

Prudent Practices for Handling

A thorough risk assessment should be conducted before any new procedure involving this compound. The following handling protocols are based on the principles of minimizing exposure and mitigating risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Safe Handling Procedures

-

Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have all necessary reagents and equipment within the fume hood to minimize movement in and out.

-

Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

-

Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.

-

Reactions: Due to the high reactivity of the C-Cl bond, particularly towards nucleophiles, additions of reagents should be performed slowly and with adequate cooling. The electron-withdrawing fluorine atoms are expected to significantly increase the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions.

-

Post-Reaction: After the reaction is complete, quench the reaction mixture carefully according to the specific protocol.

-

Cleaning: Clean all glassware and equipment thoroughly. Decontaminate surfaces where the compound was handled.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A dedicated cabinet for halogenated compounds is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, thiols) to prevent vigorous or explosive reactions.

-

Light and Moisture: Protect from direct sunlight and moisture.

Table 2: Physical Properties of a Structurally Similar Compound (2-Chloro-6-fluoroquinoline)

| Property | Value |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| Boiling Point | 271.3 ± 20.0 °C at 760 mmHg |

| Storage Temperature | 2-8°C, dry and sealed |

Note: These properties are for 2-chloro-6-fluoroquinoline and should be used as an estimate for this compound.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not use a fan if the compound is a fine powder, as this could disperse it.

-

Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials for disposal as hazardous waste.

-

Report: Report the spill to the appropriate environmental health and safety office.

Caption: Step-by-step workflow for responding to a spill of this compound.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Streams: Segregate halogenated waste from non-halogenated waste streams.

-

Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific procedures.

Synthesis and Reactivity Considerations for Safe Handling

A common synthetic route to chloroquinolines involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃). These reagents are themselves hazardous and require careful handling. Residual POCl₃ in the final product can pose additional risks.

The presence of two electron-withdrawing fluorine atoms on the quinoline ring significantly increases the electrophilicity of the carbon atom bearing the chlorine. This makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). Reactions with nucleophiles such as amines, alkoxides, and thiols can be highly exothermic and proceed rapidly. Therefore, when performing such reactions, it is crucial to:

-

Use an appropriate solvent to help dissipate heat.

-

Control the rate of addition of the nucleophile.

-

Employ cooling baths to manage the reaction temperature.

References

-

PubChem. 2-Chloro-8-fluoroquinoline. [Link]

-

PubChem. 2-Chloro-6-fluoroquinoline. [Link]

-

MySkinRecipes. 2-Chloro-6-fluoroquinoline. [Link]

Sources

The Advent and Evolution of Fluorinated Quinolines: A Technical Guide for Researchers